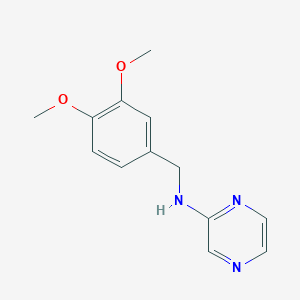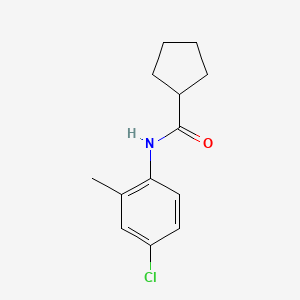
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as PPD, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields of study.
Mechanism of Action
The mechanism of action of 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potential candidate for cancer therapy. However, one of the limitations of using 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of more efficient synthesis methods for 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. Another area of research is the investigation of the potential use of 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-acetylphenylboronic acid with ethyl acetoacetate in the presence of a base, such as sodium hydride, to form 1-(2-acetylphenyl)-3-ethoxycarbonyl-1,3-dihydro-2H-pyrazol-2-one. The second step involves the reaction of this intermediate product with phenylacetyl chloride in the presence of a base, such as triethylamine, to form 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol.
Scientific Research Applications
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is in the field of cancer research. 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce the formation of tumors in animal models.
properties
IUPAC Name |
1-(5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(13-14-7-3-1-4-8-14)19-17(21,11-12-18-19)15-9-5-2-6-10-15/h1-10,12,21H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFFCULDGXCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1(C2=CC=CC=C2)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-2-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)


![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)

![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)